molecular formula C14H10F2O3 B6402822 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261958-19-3

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402822
CAS RN: 1261958-19-3
M. Wt: 264.22 g/mol
InChI Key: GWKVMHJVOOGFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (3F4F3MPBA 95%) is a fluorinated benzoic acid derivative that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 85°C. 3F4F3MPBA 95% is a versatile compound that has been used in a variety of synthetic organic chemistry applications, as well as in biochemistry, pharmacology, and other scientific research fields.

Scientific Research Applications

3F4F3MPBA 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of fluorinated compounds, and as a building block for the synthesis of fluorescent dyes. It has also been used as a substrate for the synthesis of peptides and proteins. In addition, 3F4F3MPBA 95% has been used as a ligand for the binding of metal ions, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes.

Mechanism of Action

3F4F3MPBA 95% is a fluorinated benzoic acid derivative that has a variety of biological activities. It has been shown to be an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. It has also been shown to be an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid. In addition, 3F4F3MPBA 95% has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3F4F3MPBA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, 5-LOX, and COX-2 enzymes. In addition, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 3F4F3MPBA 95% has also been shown to reduce the activity of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the production of triglycerides. Finally, 3F4F3MPBA 95% has been shown to reduce the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Advantages and Limitations for Lab Experiments

3F4F3MPBA 95% has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, and it has a melting point of 85°C. In addition, it is a versatile compound that can be used in a variety of synthetic organic chemistry applications, as well as in biochemistry, pharmacology, and other scientific research fields. However, 3F4F3MPBA 95% has some limitations for laboratory experiments. It is a fluorinated compound, which can make it difficult to handle and potentially hazardous to work with. In addition, it is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 3F4F3MPBA 95%. One potential direction is to investigate its potential as a therapeutic agent. 3F4F3MPBA 95% has been shown to inhibit the activity of several enzymes involved in drug metabolism, and it has also been shown to reduce the activity of enzymes involved in the production of triglycerides and endocannabinoids. Therefore, it could potentially be used as a therapeutic agent to treat a variety of diseases. Another potential direction is to investigate its potential as a drug delivery system. 3F4F3MPBA 95% could potentially be used as a carrier for drugs, allowing them to be delivered to specific locations in the body. Finally, 3F4F3MPBA 95% could potentially be used as a starting material for the synthesis of a variety of fluorinated compounds, which could be used in a variety of applications.

Synthesis Methods

3F4F3MPBA 95% can be synthesized by two different methods. The first method involves the reaction of 4-fluorobenzaldehyde and 3-methoxybenzoic acid in the presence of an acid catalyst. This reaction produces 3F4F3MPBA 95% as a white solid. The second method involves the reaction of 4-fluorobenzaldehyde, 3-methoxybenzoic acid, and a strong base in the presence of a solvent. This reaction produces a white solid that is a mixture of 3F4F3MPBA 95% and 3-fluorobenzoic acid.

properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-8(3-5-11(13)15)10-4-2-9(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVMHJVOOGFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690186
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-19-3
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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